![molecular formula C19H15ClO2 B6382235 4-(4-Benzyloxyphenyl)-2-chlorophenol, 95% CAS No. 1262001-93-3](/img/structure/B6382235.png)
4-(4-Benzyloxyphenyl)-2-chlorophenol, 95%
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Overview
Description
4-(4-Benzyloxyphenyl)-2-chlorophenol, 95% (4-B2CP) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless solid with a melting point of 81-83 °C and a boiling point of 313 °C. 4-B2CP is a versatile compound that can be used as a reagent, a catalyst, or a precursor in various chemical reactions. Its unique properties have made it a popular choice among scientists and chemists for a variety of applications.
Scientific Research Applications
4-(4-Benzyloxyphenyl)-2-chlorophenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various other organic compounds, such as 4-methyl-2-chlorophenol and 4-methylbenzyl bromide. It is also used as a reagent in the synthesis of compounds such as 4-chloro-2-hydroxybenzaldehyde, 4-chloro-2-hydroxybenzoic acid, and 4-chloro-2-hydroxybenzyl alcohol. 4-(4-Benzyloxyphenyl)-2-chlorophenol, 95% is also used in the preparation of polymers, such as polyvinyl chloride, polyvinylidene chloride, and polyvinyl alcohol.
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxyphenyl)-2-chlorophenol, 95% is complex and involves several steps. The first step is the formation of a nucleophilic intermediate, which is then attacked by a nucleophile, such as a hydroxide ion. This leads to the formation of a carbon-oxygen double bond, which is then attacked by an electrophile, such as a chlorine atom. This results in the formation of a substituted benzene ring, which is then attacked by a nucleophile, such as a hydroxide ion, to form the final product.
Biochemical and Physiological Effects
4-(4-Benzyloxyphenyl)-2-chlorophenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it has antimicrobial activity, with the ability to inhibit the growth of several species of bacteria. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, 4-(4-Benzyloxyphenyl)-2-chlorophenol, 95% has been found to have anti-tumor activity, with the ability to inhibit the growth of several types of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Benzyloxyphenyl)-2-chlorophenol, 95% in laboratory experiments include its low cost, its availability in a wide range of concentrations, and its relatively low toxicity. Additionally, 4-(4-Benzyloxyphenyl)-2-chlorophenol, 95% is a versatile compound, with the ability to be used in a variety of reactions and processes.
The main limitation of using 4-(4-Benzyloxyphenyl)-2-chlorophenol, 95% in laboratory experiments is its relatively low reactivity. This means that it requires the use of a catalyst or other reagents in order to increase its reactivity. Additionally, 4-(4-Benzyloxyphenyl)-2-chlorophenol, 95% is sensitive to light and air, which can reduce its effectiveness in certain experiments.
Future Directions
The future directions for 4-(4-Benzyloxyphenyl)-2-chlorophenol, 95% research include further investigation into its potential biochemical and physiological effects. Additionally, further research into its potential applications in the synthesis of other compounds, as well as its potential use as a catalyst, would be beneficial. Finally, research into its potential use in the production of polymers could also be beneficial.
Synthesis Methods
4-(4-Benzyloxyphenyl)-2-chlorophenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 4-chlorophenol with benzyl bromide in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of 4-(4-Benzyloxyphenyl)-2-chlorophenol, 95% and sodium bromide as the byproducts. Other methods of synthesis include the reaction of 4-chlorophenol with 4-methoxybenzyl bromide in the presence of a base, the reaction of 4-chlorophenol with 4-methylbenzyl bromide in the presence of a base, and the reaction of 4-chlorophenol with 4-methyl-2-chlorophenol in the presence of a base.
properties
IUPAC Name |
2-chloro-4-(4-phenylmethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO2/c20-18-12-16(8-11-19(18)21)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWAILRHDYXTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686197 |
Source
|
Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzyloxyphenyl)-2-chlorophenol | |
CAS RN |
1262001-93-3 |
Source
|
Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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